Dehydrobufotenine: A Technical Guide to its Chemical and Biological Properties
Dehydrobufotenine: A Technical Guide to its Chemical and Biological Properties
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical and biological properties of dehydrobufotenine, a cyclized tryptamine (B22526) alkaloid. Found in the venom of several toad species, particularly those from the Bufonidae family, this compound has garnered significant interest for its unique structure and notable biological activities, including cytotoxic and antiplasmodial effects. This document summarizes its known chemical characteristics, spectral data, and outlines key experimental protocols for its isolation and analysis. Furthermore, it delves into its proposed mechanism of action as a DNA topoisomerase II inhibitor.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of dehydrobufotenine is presented in Table 1.
Table 1: Summary of Chemical and Physical Properties of Dehydrobufotenine
| Property | Value | Source |
| IUPAC Name | 7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,8,10-tetraen-9-olate | [1] |
| Molecular Formula | C₁₂H₁₄N₂O | [1] |
| Molar Mass | 202.257 g·mol⁻¹ | [1] |
| CAS Number | 17232-69-8 | [1] |
| Topological Polar Surface Area (TPSA) | 36.02 Ų | |
| Consensus Log P o/w | 0.39 | |
| Water Solubility (ESOL) | Soluble (5.38e-01 mg/mL; 2.65e-03 mol/L) | |
| Number of H-bond Acceptors | 2 | |
| Number of H-bond Donors | 2 | |
| Number of Rotatable Bonds | 0 |
Note: Some data, such as TPSA, Log P, and water solubility, are derived from in silico predictions.
Spectral Data Analysis
The structural elucidation of dehydrobufotenine has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are critical for confirming the unique cyclized structure of dehydrobufotenine. The spectral data presented below were obtained in deuterated methanol (B129727) (CD₃OD) at 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.
Table 2: ¹H NMR Spectral Data of Dehydrobufotenine (600 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 7.11 | s | - | 1H |
| 6.81 | d | 8.6 | 1H |
| 7.29 | d | 8.7 | 1H |
| 3.29 | d | 5.8 | 2H |
| 4.1 | t | 5.9 | 2H |
| 3.68 | s | - | 6H |
Table 3: ¹³C NMR Spectral Data of Dehydrobufotenine (150 MHz, CD₃OD)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 122.5 | C |
| 120.6 | C |
| 104.6 | C |
| 121.1 | C |
| 149.0 | C |
| 115.0 | C |
| 118.9 | C |
| 128.9 | C |
| 20.0 | C |
| 69.6 | C |
| 54.0 | C |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of dehydrobufotenine. In positive ion mode, it is typically observed as the protonated molecule [M+H]⁺.
-
IT-ESI-MS [M+H]⁺: 203.1
Experimental Protocols
The isolation and purification of dehydrobufotenine from natural sources, such as the venom of Rhinella marina, is a multi-step process requiring chromatographic techniques.
Isolation and Purification of Dehydrobufotenine from Toad Venom
1. Extraction:
- Dried and powdered toad venom is subjected to extraction with 100% methanol.
- The extraction is facilitated by ultrasonication for approximately 10 minutes at room temperature.
- This process is typically repeated three times to ensure exhaustive extraction of the target compound.
2. Initial Fractionation:
- The crude methanol extract is concentrated and then fractionated using a Sephadex LH-20 column.
- Methanol is used as the eluent to separate the extract into several primary fractions based on molecular size.
3. Further Chromatographic Separation:
- The fraction containing dehydrobufotenine is further purified using a silica (B1680970) gel column.
- A gradient elution system, typically with a mixture of chloroform (B151607) and methanol of increasing polarity, is employed to isolate the compound.
4. High-Performance Liquid Chromatography (HPLC) Purification (Optional):
- For obtaining highly pure dehydrobufotenine, a final purification step using HPLC may be employed.
- A common system involves a C18 column with an isocratic or gradient elution of water and acetonitrile.
The workflow for a typical isolation and purification process is illustrated in the diagram below.
Biological Activity and Mechanism of Action
Dehydrobufotenine has demonstrated significant biological activities, most notably its cytotoxicity against various human tumor cell lines and its antiplasmodial properties.[2]
Cytotoxicity and DNA Topoisomerase II Inhibition
The cytotoxic effects of dehydrobufotenine are believed to be mediated through its activity as a DNA topoisomerase II inhibitor.[2] DNA topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Inhibitors of this enzyme can be classified as "poisons" that stabilize the transient enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis, or as "catalytic inhibitors" that interfere with the enzyme's function without causing DNA damage.
While the precise mode of inhibition for dehydrobufotenine is still under investigation, the proposed pathway involves interference with the catalytic cycle of DNA topoisomerase II. This disruption leads to an accumulation of DNA damage, triggering cell cycle arrest and ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.
The proposed signaling pathway for cytotoxicity via DNA topoisomerase II inhibition is depicted below.
Antiplasmodial Activity
Dehydrobufotenine has also been identified as a potential prototype molecule for the development of antiplasmodial drugs. In vitro studies have shown its activity against chloroquine-resistant strains of Plasmodium falciparum. While the exact mechanism of its antiplasmodial action is not fully elucidated, in silico docking studies suggest that it interacts with multiple protein targets within the parasite. Further research is required to fully understand the specific signaling pathways involved in its antiplasmodial effects.
Conclusion
Dehydrobufotenine is a fascinating natural product with a unique chemical structure and promising biological activities. This guide provides a comprehensive summary of its known chemical properties, spectral data, and a detailed protocol for its isolation. The elucidation of its role as a DNA topoisomerase II inhibitor opens avenues for its further investigation as a potential anticancer agent. As research continues, a deeper understanding of its mechanisms of action will be crucial for harnessing its therapeutic potential in drug development.
